6-Ethylchrysene

Description

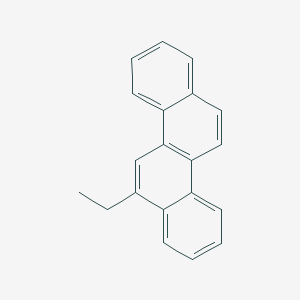

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-2-14-13-20-17-9-4-3-7-15(17)11-12-19(20)18-10-6-5-8-16(14)18/h3-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSYTTGSPQNXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181767 | |

| Record name | 6-Ethylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2732-58-3 | |

| Record name | 6-Ethylchrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2732-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002732583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethylchrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 6 Ethylchrysene

Strategies for Regioselective Synthesis of 6-Ethylchrysene

The synthesis of this compound is achieved through specific, regioselective methods that target the C6 position of the chrysene (B1668918) molecule, which is known to be the most chemically active site. mdpi.comnih.gov

Wolff-Kishner Reduction for this compound Preparation

A primary and effective method for preparing this compound is through the Wolff-Kishner reduction of 6-acetylchrysene. mdpi.com This two-step process begins with the formation of a hydrazone from the ketone, which is then heated with a base to reduce the carbonyl group to a methylene (B1212753) group. mdpi.com

Dehydration and Dehydrogenation in Ethylchrysene Synthesis

While direct dehydration and dehydrogenation are not the primary routes for synthesizing this compound, this strategy is crucial for preparing its isomers, such as 1-, 4-, and 5-ethylchrysene (B14647400). mdpi.comnih.gov This method typically involves three main steps:

Grignard Reaction: A suitable keto-hydrochrysene precursor reacts with an ethyl magnesium bromide (EtMgBr) Grignard reagent. mdpi.comnih.gov

Dehydration: The resulting tertiary alcohol is then subjected to acid-catalyzed dehydration, often using p-toluenesulfonic acid, to form an alkene. mdpi.comnih.gov

Dehydrogenation: The final step involves aromatization using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the corresponding ethylchrysene isomer. mdpi.comnih.gov

For instance, 5-ethylchrysene is synthesized from 5-keto-5,6,6a,7,8,9,10,10a-octahydrochrysene using this sequence. mdpi.comresearchgate.net Similarly, 1-ethylchrysene (B135438) and 4-ethylchrysene are prepared from their respective keto precursors, 1-keto-1,2,3,4,5,6-hexahydrochrysene and 4-keto-1,2,3,4-tetrahydrochrysene. mdpi.comresearchgate.net

Acetylation of Chrysene Followed by Reduction

The most convenient method to prepare 2-, 3-, and this compound begins with the direct acetylation of chrysene. mdpi.com This Friedel-Crafts reaction introduces an acetyl group onto the chrysene skeleton. Due to the higher reactivity of the C6 position, 6-acetylchrysene is formed as the major product. mdpi.comnih.gov The subsequent reduction of the resulting acetylchrysene isomers, typically via Wolff-Kishner or Clemmensen reduction, yields the corresponding ethylchrysenes. mdpi.com

Table 1: Product Yields from the Acetylation of Chrysene

| Acetylchrysene Isomer | Yield | Reference |

|---|---|---|

| 2-Acetylchrysene | 4% | mdpi.comnih.gov |

| 3-Acetylchrysene | 16% | mdpi.comnih.gov |

| 6-Acetylchrysene | 43% | mdpi.comnih.gov |

Following separation, the 6-acetylchrysene is reduced to this compound. mdpi.com

Synthesis of Isomeric Ethylchrysenes for Comparative Structure-Activity Relationship Studies

To facilitate comparative studies, such as those on structure-activity relationships, all six isomers of ethylchrysene have been synthesized. mdpi.comnih.govresearchgate.net The synthetic strategies vary depending on the desired isomer.

As detailed previously, 2-, 3-, and this compound are prepared by direct acetylation of chrysene followed by reduction. mdpi.comnih.gov The Wolff-Kishner reduction of the corresponding acetylated precursors yields the ethyl derivatives. mdpi.comresearchgate.net

Table 2: Yields of Ethylchrysene Isomers via Wolff-Kishner Reduction

| Ethylchrysene Isomer | Precursor | Yield | Reference |

|---|---|---|---|

| 2-Ethylchrysene | 2-Acetylchrysene | 72% | researchgate.net |

| 3-Ethylchrysene (B1252540) | 3-Acetylchrysene | 84% | researchgate.net |

| This compound | 6-Acetylchrysene | 68% | mdpi.com |

In contrast, 1-, 4-, and 5-ethylchrysene are synthesized using a Grignard reaction on specific keto-hydrochrysene compounds, followed by dehydration and dehydrogenation steps to achieve the final aromatic structure. mdpi.comnih.govresearchgate.net The synthesis of these isomers allows researchers to systematically study how the position of the ethyl group on the chrysene ring affects the molecule's properties and biological activity. researchgate.netnih.gov

Derivatization Pathways and Functionalization of the Chrysene Skeleton

The chrysene skeleton can be functionalized through various chemical reactions to produce derivatives for further study or application.

Formation of Chrysenecarbaldehyde Derivatives

A key derivatization of the chrysene molecule is the formation of chrysenecarbaldehyde. Specifically, 6-chrysenecarbaldehyde can be prepared in high yield from chrysene. ereztech.com One reported method involves the reaction of chrysene with dichloromethyl methyl ether and titanium tetrachloride (TiCl4). americanelements.com Another approach is the oxidation of 6-(hydroxymethyl)chrysene. americanelements.com These aldehyde derivatives serve as versatile intermediates for synthesizing more complex chrysene-based structures. mdpi.com

Synthesis of Chrysenyl-Amino-Propanediol Derivatives

The synthesis of chrysenyl-amino-propanediol derivatives has been accomplished through reductive amination procedures. A key example is the preparation of 2-((6-chrysenylmethyl)amino)-2-methyl-1,3-propanediol and its subsequent conversion to various salt forms. google.com

The synthetic process typically begins with a chrysenecarbaldehyde derivative. For instance, 12-chloro-6-chrysenecarbaldehyde can be reacted with 2-amino-2-methyl-1,3-propanediol (B94268) to yield the corresponding 2-(((12-chloro-6-chrysenyl)methyl)amino)-2-methyl-1,3-propanediol derivative. google.com

A significant pathway involves the reaction of 2-((6-chrysenylmethyl)amino)-2-methyl-1,3-propanediol hydrochloride with a base to produce the free base form. google.com This free base can then be treated with various acids to form different acid addition salts.

Detailed Research Findings

Research has detailed the synthesis of 2-((6-chrysenylmethyl)amino)-2-methyl-1,3-propanediol and its salts. The process for obtaining the free base from its hydrochloride salt is well-documented. A solution of 2-((6-chrysenylmethyl)amino)-2-methyl-1,3-propanediol hydrochloride in a methanol (B129727) and water mixture is treated with sodium hydroxide, leading to the precipitation of the white, solid free base. google.com This product can be filtered, washed, and dried to achieve a high yield. google.com

Furthermore, this free base serves as a versatile intermediate for the preparation of various salts. For example, reacting the free base with citric acid in methanol results in the formation of the citrate (B86180) salt. google.com Similarly, treatment with 2-hydroxyethanesulfonic acid yields the corresponding 2-hydroxyethanesulfonate (B1228491) salt, and reaction with lactic acid produces the lactate (B86563) salt. google.com

The table below summarizes the synthesis of 2-((6-chrysenylmethyl)amino)-2-methyl-1,3-propanediol free base.

| Reactant | Reagents | Solvent System | Product | Yield | Melting Point (°C) |

| 2-((6-chrysenylmethyl)amino)-2-methyl-1,3-propanediol HCl | 1N NaOH | CH₃OH / H₂O | 2-((6-chrysenylmethyl)amino)-2-methyl-1,3-propanediol | 96.4% | 200-202 |

The following table outlines the synthesis of various salts of 2-((6-chrysenylmethyl)amino)-2-methyl-1,3-propanediol.

Chemical Reactivity and Mechanistic Investigations of 6 Ethylchrysene

Heterogeneous Ozonolysis in Atmospheric Chemistry

Heterogeneous reactions, occurring on the surfaces of atmospheric particles, are a crucial sink for higher molecular weight PAHs. researchgate.netacs.org The ozonolysis of 6-ethylchrysene on particle surfaces represents a key transformation pathway in the atmosphere. researchgate.net

The reaction of this compound with ozone on a model atmospheric particle surface (quartz filter) follows pseudo-first-order kinetics. rsc.orgresearchgate.net This kinetic model is applied when the concentration of one reactant (ozone) is in large excess compared to the other (this compound), making the reaction rate appear to be dependent only on the concentration of the latter. colorado.edu The rate of decay increases with higher ozone concentrations. rsc.org

The second-order rate constant for the heterogeneous ozonolysis of this compound has been determined to be (1.3 ± 0.1) × 10⁻¹⁷ cm³ per molecule per second. rsc.org This value allows for the estimation of its atmospheric lifetime. Assuming a typical urban ozone concentration of 30 ppb, the atmospheric lifetime of this compound is calculated to be approximately 7.3 days. rsc.orgrsc.org

Studies directly comparing this compound with its parent compound, chrysene (B1668918), and its methylated analog, 6-methylchrysene (B138361), reveal the significant influence of the alkyl substituent on reaction kinetics. rsc.orgscholaris.ca Alkylated PAHs react faster with ozone than their non-alkylated counterparts. researchgate.netrsc.org

The ethyl group on the chrysene ring structure enhances its reactivity toward ozone. rsc.orgrsc.org This is attributed to the electron-donating nature of alkyl groups, which can stabilize the reaction intermediates formed during ozonolysis. rsc.orgrsc.org The reaction rate is observed to increase with the size of the alkyl group; this compound reacts more rapidly than 6-methylchrysene, which in turn reacts faster than unsubstituted chrysene. rsc.orgrsc.org This trend highlights the importance of alkylation in determining the atmospheric persistence of PAHs. rsc.org

| Compound | Second-Order Rate Constant (cm³ per molecule s⁻¹) | Estimated Lifetime (at 30 ppb O₃) |

|---|---|---|

| Chrysene | (6.9 ± 0.6) × 10⁻¹⁸ | 13.7 days |

| 6-Methylchrysene | (1.0 ± 0.1) × 10⁻¹⁷ | 9.4 days |

| This compound | (1.3 ± 0.1) × 10⁻¹⁷ | 7.3 days |

The ozonolysis of PAHs is complex and can proceed through several mechanistic pathways. rsc.orgkau.edu.sa Two primary routes are generally proposed: a ring-retaining pathway and a ring-opening pathway. researchgate.netrsc.orgrsc.org

Ring-Retaining Pathway : This mechanism involves the addition of oxygen atoms to the aromatic structure without cleaving any of the carbon-carbon bonds of the rings. rsc.orgresearchgate.net This typically results in the formation of quinones or other hydroxylated products. researchgate.net

Ring-Opening Pathway : In this pathway, ozone attacks a carbon-carbon double bond, leading to the formation of an unstable primary ozonide. byjus.comresearchgate.net This intermediate then decomposes, cleaving the bond and forming a Criegee intermediate and a carbonyl compound. researchgate.netcopernicus.org Subsequent reactions of these fragments can lead to a variety of smaller, functionalized molecules. rsc.orgresearchgate.net

While the specific products for this compound were not fully detailed in the referenced studies, the analysis of related compounds suggests that both pathways contribute to the formation of a diverse suite of oxidation products. researchgate.netrsc.org

The atmospheric oxidation of this compound leads to the formation of various oxygenated polycyclic aromatic hydrocarbons (OPAHs). rsc.orgrsc.org These products are generally more polar than the parent PAH. researchgate.netrsc.org Research indicates that the oxidation of AlkPAHs results in a greater diversity of OPAH products compared to the oxidation of their unsubstituted parent compounds. researchgate.netrsc.orgrsc.org This increased product diversity from AlkPAHs like this compound suggests that their atmospheric reactions are a significant, and previously underappreciated, source of a wide range of OPAHs. rsc.orgresearchgate.net Identifying the specific structures of these OPAHs is crucial for understanding the full impact of AlkPAH transformations in the environment. rsc.orgrsc.org

Photoirradiation and Photochemical Transformation Mechanisms

In addition to chemical oxidation, PAHs can undergo transformation upon absorption of solar radiation, particularly in the UVA range.

This compound, like other PAHs, can absorb UVA light, which promotes the molecule to an excited state. mdpi.comnih.gov This absorbed energy can then initiate photochemical reactions. One studied pathway is the induction of lipid peroxidation, a process where the excited PAH transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. mdpi.comresearchgate.netresearchgate.net

In a comparative study of isomeric ethylchrysenes, this compound was found to induce lipid peroxidation when irradiated with UVA light at doses of 7 and 21 J/cm². mdpi.com However, its activity was lower than that of chrysene and other isomers like 4-ethylchrysene and 5-ethylchrysene (B14647400). mdpi.comnih.gov This indicates that the position of the ethyl group on the chrysene skeleton significantly influences the efficiency of the light-induced process. mdpi.comnih.gov The results suggest that substitution at the C6 position reduces the light-induced lipid peroxidation capability compared to the parent chrysene molecule. mdpi.comnih.gov

Generation of Reactive Oxygen Species (ROS) and Other Reactive Intermediates

Polycyclic aromatic hydrocarbons (PAHs), including this compound, can absorb light energy, particularly in the UVA range, which elevates them to photo-excited states. tandfonline.com These excited molecules can then react with molecular oxygen and other chemicals in their environment to produce reactive oxygen species (ROS) and other reactive intermediates. tandfonline.com The generation of ROS through the photoirradiation of PAHs is a key mechanism behind their phototoxicity. tandfonline.commdpi.com

Studies have demonstrated that upon UVA irradiation, PAHs generate ROS, specifically singlet oxygen and superoxide, which are responsible for inducing lipid peroxidation. mdpi.com Electron spin resonance (ESR) spin-trapping techniques have been employed to provide direct evidence for the generation of these species. researchgate.net For instance, the photoirradiation of related PAH derivatives in the presence of specific probes for singlet oxygen has confirmed its formation. researchgate.netresearchgate.net While direct studies on this compound are part of a broader investigation into PAHs, the established mechanism involves the PAH absorbing light energy and transferring it to molecular oxygen to form highly reactive singlet oxygen. mdpi.com These reactive intermediates, including ROS and free radicals, can subsequently induce damage to lipids and DNA. tandfonline.com

In addition to ROS, other reactive intermediates can be formed during the transformation of PAHs. Metabolic activation studies, while biological in nature, reveal potential chemical intermediates. For this compound, proposed activation pathways include the formation of diol-epoxides and ortho-quinones. nih.govacs.org These intermediates are highly reactive electrophiles. The ortho-quinone, for example, can undergo redox cycling, which leads to the production of oxidative species. nih.gov

Effect of Ethyl Substituent Position on Light-Induced Peroxidation Potency

The position of the ethyl group on the chrysene skeleton significantly influences the molecule's ability to induce lipid peroxidation when exposed to UVA light. mdpi.comresearchgate.net A systematic study of all six isomeric ethylchrysenes revealed a clear structure-activity relationship. mdpi.com

Upon photoirradiation with a UVA light dose of 21 J/cm², all ethylchrysene isomers were found to cause lipid peroxidation, but to widely varying degrees. mdpi.comresearchgate.net The potency of induced lipid peroxidation follows a distinct order among the isomers and in comparison to the parent compound, chrysene. mdpi.com The results indicate that an ethyl group at the C4 or C5 position has a minimal or slightly enhancing effect on light-induced lipid peroxidation compared to chrysene. mdpi.comresearchgate.net Conversely, substitution at the C1, C2, C3, or C6 positions reduces this activity. mdpi.comresearchgate.net

Of all the isomers, this compound was found to be the least potent inducer of lipid peroxidation. mdpi.comresearchgate.net

Table 1: Relative Potency of Light-Induced Lipid Peroxidation for Chrysene Derivatives

This table shows the relative order of lipid peroxidation induced by different ethylchrysene and methylchrysene isomers when exposed to a UVA light dose of 21 J/cm².

| Compound | Relative Peroxidation Level | Effect Compared to Chrysene |

| 4-Methylchrysene | Highest | Similar / Slightly Enhanced |

| 5-Methylchrysene | Highest | Similar / Slightly Enhanced |

| 5-Ethylchrysene | Highest | Similar / Slightly Enhanced |

| 4-Ethylchrysene | Highest | Similar / Slightly Enhanced |

| Chrysene | High | Baseline |

| 1-Ethylchrysene (B135438) | Moderate | Reduced |

| 2-Ethylchrysene | Moderate | Reduced |

| 3-Ethylchrysene (B1252540) | Low | Reduced |

| This compound | Lowest | Reduced |

Source: Adapted from Chen et al., 2007. mdpi.comresearchgate.net

This demonstrates a clear positional effect, where the substitution at the C6 position significantly diminishes the phototoxicity of the chrysene structure in terms of lipid peroxidation. mdpi.com

Other Abiotic Transformation Processes and Their Mechanistic Details

Beyond light-induced reactions, this compound can undergo other abiotic transformations in the environment. These processes can alter its structure and fate without the involvement of biological organisms. diva-portal.org

One significant abiotic pathway is oxidation. PAHs can undergo photo-oxidation or chemical oxidation to form oxygenated PAHs (oxy-PAHs), such as quinones. diva-portal.orgresearchgate.net These reactions can be initiated by atmospheric oxidants. researchgate.net For this compound, metabolic studies suggest pathways that form catechols, which are then oxidized to ortho-quinones. nih.gov While studied in a biological context, this oxidation of a dihydrodiol to a catechol and then to an ortho-quinone represents a fundamental chemical transformation that can occur abiotically under suitable environmental conditions. nih.govacs.org

The environmental fate of PAHs is also influenced by degradation processes like microbial transformation, evaporation, and dissolution. diva-portal.org In anaerobic environments, such as contaminated sediments, PAHs can be transformed through different mechanisms. rsc.org For instance, studies on the anaerobic biodegradation of benzo[a]pyrene (B130552) have identified 5-ethylchrysene as a transformation product. rsc.org This suggests that under certain reducing conditions, larger PAH structures can be broken down, and ethylated chrysenes can be intermediates in these complex degradation pathways. rsc.org The initial activating step in the anaerobic degradation of many PAHs is carboxylation. asm.org

Furthermore, the interaction with minerals in soil and sediment can mediate abiotic transformations. Highly reduced iron minerals, for example, can facilitate the degradation of certain contaminants through chemical reactions. enviro.wiki While specific studies on this compound in this context are limited, this represents a potential abiotic degradation pathway for PAHs in general.

Environmental Fate and Degradation Pathways of 6 Ethylchrysene

Atmospheric Transport and Transformation

Once released into the atmosphere, 6-Ethylchrysene is subject to transport and transformation processes that determine its atmospheric lifetime and deposition patterns.

The atmospheric lifetime of this compound, like other high molecular weight PAHs, is primarily controlled by its reactions with atmospheric oxidants, most notably the hydroxyl (OH) radical. Due to its low volatility, this compound predominantly exists in the atmosphere adsorbed onto particulate matter. nih.gov The atmospheric lifetime is therefore influenced by the properties of these particles and the atmospheric conditions.

Specific experimental data on the atmospheric lifetime and decay rates of this compound are scarce. However, estimates can be derived from data for the parent compound, chrysene (B1668918), and other alkylated PAHs. The rate of decay is influenced by factors such as the concentration of atmospheric oxidants, temperature, and the intensity of solar radiation.

Table 1: Estimated Atmospheric Lifetimes of Selected PAHs

| Compound | Atmospheric Lifetime | Primary Decay Mechanism |

|---|---|---|

| Chrysene | Days to weeks | Reaction with OH radicals |

| 6-Methylchrysene (B138361) | Similar to Chrysene | Reaction with OH radicals |

| This compound | Estimated to be in the order of days to weeks | Reaction with OH radicals |

Note: The lifetime of this compound is an estimate based on the behavior of structurally similar PAHs.

High-molecular-weight PAHs, including this compound, have a strong tendency to adsorb to atmospheric particulate matter (PM). nih.gov This association with particles significantly influences their atmospheric transport and fate. Particle-bound PAHs can be transported over long distances, leading to their widespread distribution in the environment. nih.gov

The reactions of this compound on particle surfaces can differ from gas-phase reactions. The particle matrix can protect the PAH from photolytic degradation to some extent, while also providing a surface for heterogeneous reactions with other atmospheric pollutants like ozone (O₃) and nitrogen oxides (NOₓ). These reactions can lead to the formation of more toxic and persistent derivatives, such as nitro- and oxy-PAHs. The size of the particles is also a critical factor, with smaller particles having longer atmospheric residence times, allowing for more extensive transport and transformation. copernicus.org

Biotransformation in Environmental Compartments

In soil and aquatic environments, the fate of this compound is largely determined by microbial degradation, a key process in the natural attenuation of PAHs.

The microbial degradation of PAHs is a complex process mediated by a diverse range of microorganisms, including bacteria and fungi. nih.gov The initial step in the aerobic biodegradation of PAHs is typically the oxidation of the aromatic ring by dioxygenase enzymes, leading to the formation of cis-dihydrodiols. unesp.br These intermediates are then further metabolized through a series of enzymatic reactions, ultimately leading to ring cleavage and the formation of compounds that can enter central metabolic pathways, such as the Krebs cycle. researchgate.net

For this compound, the degradation is expected to follow a similar pathway to that of chrysene. The presence of the ethyl group may influence the rate and regioselectivity of the initial enzymatic attack. Some microbial strains have been shown to degrade alkylated PAHs, suggesting that enzymatic systems capable of transforming this compound exist in the environment. In some cases, the degradation of one PAH can be enhanced by the presence of another, a phenomenon known as cometabolism. mdpi.com For instance, the degradation of benzo[a]pyrene (B130552) by Ochrobactrum sp. has been shown to produce 5-ethylchrysene (B14647400) as a metabolite, indicating that microbial systems can process ethylated chrysene structures. mdpi.com

In soil and aquatic environments, the biodegradation of this compound is influenced by a variety of factors, including the composition of the microbial community, nutrient availability, temperature, and pH. frontiersin.orgresearchgate.net In soil, this compound is expected to bind strongly to organic matter, which can reduce its bioavailability to microorganisms. researchgate.net However, some bacteria and fungi produce biosurfactants that can enhance the solubility and uptake of hydrophobic compounds like this compound, thereby facilitating their degradation. researchgate.net

Studies on the biodegradation of chrysene in soil and aquatic microcosms have demonstrated that it can be significantly degraded over time, although the rates can be slow. frontiersin.orgnih.gov The degradation pathways often involve a consortium of different microbial species, each carrying out specific steps in the metabolic sequence. nih.gov The presence of other PAHs can sometimes inhibit the degradation of chrysene. nih.gov

Table 2: Factors Influencing the Biodegradation of Chrysene (and by extension this compound) in Environmental Microcosms

| Factor | Influence on Biodegradation | Reference |

|---|---|---|

| pH | Optimal degradation is often observed near neutral pH (around 7.0). | frontiersin.org |

| Temperature | Degradation rates generally increase with temperature up to an optimal range (e.g., 30-37°C for some consortia). | frontiersin.org |

| Nutrient Availability | The presence of essential nutrients (nitrogen, phosphorus) is crucial for microbial growth and enzymatic activity. | nih.gov |

| Bioavailability | Strong sorption to soil organic matter can limit the accessibility of the compound to microorganisms. | researchgate.net |

Photodegradation in Various Environmental Matrices

In addition to biological degradation, photodegradation, or the breakdown of molecules by light, is another important removal pathway for this compound in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. nih.gov

The rate of photodegradation is dependent on the intensity of solar radiation, the presence of photosensitizing substances in the environment (such as humic acids), and the specific environmental matrix. researchgate.net Studies on the photodegradation of chrysene and its methylated derivatives have shown that these compounds can be degraded by UV radiation. researchgate.net

Research on the photodegradation of 6-methylchrysene, a structurally similar compound, provides insights into the potential photochemical fate of this compound. The decomposition of 6-methylchrysene was found to follow pseudo-zero-order kinetics with a half-life of 1578.9 W · h/m². researchgate.net In comparison, the parent compound chrysene degraded more rapidly with a half-life of 674.7 W · h/m². researchgate.net This suggests that the presence of an alkyl group can influence the photostability of the chrysene molecule. It is plausible that this compound would exhibit a similar, or potentially slower, rate of photodegradation compared to chrysene.

Table 3: Photodegradation Half-Lives of Chrysene and 6-Methylchrysene in Isooctane Solution Exposed to UV Radiation

| Compound | Half-Life (W · h/m²) | Kinetic Model | Reference |

|---|---|---|---|

| Chrysene | 674.7 | Pseudo zero-order | researchgate.net |

Note: This data provides an indication of the relative photostability of alkylated chrysenes.

Bioaccumulation and Biomagnification Potential of this compound (Conceptual Frameworks)

Predictive Models for Bioconcentration Factors (BCFs) and Bioaccumulation Factors (BAFs)

In the absence of empirical data, various predictive models are employed to estimate the bioconcentration factor (BCF) and bioaccumulation factor (BAF) of organic chemicals. BCF refers to the accumulation of a chemical in an organism from water exposure alone, while BAF includes uptake from all environmental sources, including diet. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models:

The most common approach for estimating BCF and BAF values involves Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical relationship between the chemical structure of a compound and its potential to bioaccumulate. nih.gov For non-ionic organic chemicals like this compound, the most critical molecular descriptor is the octanol-water partition coefficient (Kow), which measures a chemical's lipophilicity or "fat-loving" nature. epa.gov A high log Kow value indicates a greater tendency for the substance to partition into the fatty tissues of organisms, suggesting a higher potential for bioaccumulation. epa.gov

Several software packages, such as the U.S. Environmental Protection Agency's EPI Suite™ (Estimation Programs Interface), incorporate QSAR models to predict environmental fate parameters. epa.gov The BCFBAF™ program within EPI Suite™, for example, uses two primary methods: nih.govepa.gov

Regression-Based Method: This method empirically relates the log Kow of a chemical to its log BCF based on a large dataset of measured BCFs. It often includes correction factors for specific chemical structures or classes that may deviate from the general relationship. epa.gov

Mechanistic Model (Arnot-Gobas Model): This approach is more complex, incorporating not just Kow but also mechanistic principles of chemical uptake and elimination. researchgate.netarnotresearch.com It can account for factors like the rate of metabolic biotransformation, which is particularly important for PAHs as they can be metabolized by many organisms. arnotresearch.com This model provides estimates for BAF across different trophic levels, offering a more ecologically relevant prediction than BCF alone. nih.gov

The key inputs and outputs of these predictive models are summarized in the table below.

| Model Type | Key Input Parameters | Predicted Endpoints | Typical Application |

| QSAR (Regression-Based) | Log Kow, Molecular Structure (for correction factors) | Log BCF | Screening-level assessment of bioaccumulation from water. |

| QSAR (Mechanistic) | Log Kow, Metabolic Transformation Rate, Environmental Parameters | Log BCF, Log BAF (at various trophic levels) | More detailed risk assessment, considering dietary uptake and metabolism. |

Challenges in Modeling for Alkylated PAHs:

Predicting the bioaccumulation of alkylated PAHs like this compound presents specific challenges. The addition of an ethyl group to the chrysene structure increases its molecular weight and generally its log Kow compared to the parent compound. While this suggests a higher bioaccumulation potential, other factors can complicate predictions. For instance, the specific position of the alkyl group can influence the molecule's susceptibility to metabolic breakdown, a factor that is difficult for generalized QSARs to capture accurately.

Comparative Analysis of Modeled vs. Experimental Bioconcentration Data

To validate and refine predictive models, a comparative analysis between modeled BCF/BAF values and those determined through experimental studies is essential. This process helps to understand the accuracy and limitations of the models for specific chemical classes.

The Comparative Process:

A direct comparison involves juxtaposing the BCF value predicted by a model (e.g., from EPI Suite™) with a BCF value measured in a laboratory study under controlled conditions (e.g., exposing fish to a constant concentration of the chemical in water). Discrepancies between the two values can reveal important aspects of the chemical's behavior in a biological system.

Currently, specific experimental bioconcentration data for this compound are scarce in publicly available literature. A study on alkylated chrysenes in a German lignite (B1179625) extract noted that bioavailability, as estimated through a bioaccumulation test with the oligochaete Lumbriculus variegatus, was very limited, suggesting a low environmental risk. nih.gov However, specific BCF or BAF values for this compound were not provided.

Interpreting Discrepancies:

When modeled and experimental data are available, several factors can explain potential differences:

Metabolic Transformation: This is a primary reason for discrepancies with PAHs. If an organism can rapidly metabolize and excrete this compound, its measured BCF will be significantly lower than the BCF predicted by a simple Kow-based model that does not account for metabolism. arnotresearch.com

Model Domain Applicability: QSAR models are built using a specific set of training chemicals. If the structure of this compound falls outside the model's applicability domain, the prediction may be less reliable.

Experimental Conditions: Factors in laboratory studies, such as the species used, temperature, exposure duration, and analytical methods, can influence the measured BCF. researchgate.net These specific conditions are not always fully captured by generalized models.

The following conceptual table illustrates how a comparative analysis for this compound would be presented if data were available.

| Parameter | Predicted Value (Model-Based) | Experimental Value (Hypothetical) | Potential Reasons for Discrepancy |

| Log Kow | High (estimated > 5.5) | N/A | N/A |

| Log BCF (Fish) | High (e.g., > 3.3) | Moderate (e.g., < 3.3) | - Significant metabolic biotransformation in the test organism.- Reduced bioavailability due to molecular size.- Model does not account for specific structural features of this compound. |

Given the data gap, a conclusive comparison for this compound cannot be made. However, the conceptual framework for this analysis underscores the importance of integrating both predictive modeling and empirical testing. Models provide essential screening-level data, while experimental results offer the necessary validation and a more accurate understanding of a chemical's real-world bioaccumulation potential.

Biological Interactions and Toxicological Mechanisms of 6 Ethylchrysene

Metabolic Activation Pathways in Mammalian Systems

The metabolism of 6-EC in mammalian systems, particularly in human hepatoma (HepG2) cells, has been shown to involve several key activation pathways. nih.gov These pathways convert the parent compound into various reactive intermediates and stable metabolites. nih.gov

One of the primary routes for the metabolic activation of 6-EC is the diol-epoxide pathway. acs.org This pathway begins with the conversion of 6-EC to trans-dihydrodiols. acs.org Subsequent epoxidation of these dihydrodiols forms highly reactive diol-epoxides. acs.org The occurrence of this pathway is confirmed by the identification of specific signature metabolites. nih.gov

In studies using human HepG2 cells, the identification of 6-EC-dihydrodiol and its hydrolysis products, 6-EC-tetraol isomers, serves as definitive evidence for the diol-epoxide pathway. nih.govacs.org The detection of O-monosulfonated-6-EC-dihydrodiol further supports this metabolic route. nih.gov These tetraols and dihydrodiols can be used as biomarkers to indicate human exposure to 6-EC. nih.govacs.org

Identified Signature Metabolites of the Diol-Epoxide Pathway

| Metabolite | Pathway Indicated | Source |

|---|---|---|

| 6-EC-dihydrodiol | Diol-Epoxide Pathway | nih.gov |

| O-monosulfonated-6-EC-dihydrodiol | Diol-Epoxide Pathway | nih.gov |

A second major pathway for 6-EC metabolic activation is the formation of ortho-quinones. acs.org This pathway involves the enzymatic conversion of 6-EC into catechols, which are then oxidized to reactive ortho-quinones. nih.gov The presence of this pathway is substantiated by the detection of several unique metabolites. acs.org

Signature metabolites confirming the ortho-quinone pathway include various catechol conjugates and diones. acs.org Specifically, researchers have identified O-monosulfonated-6-EC-catechol, O-monomethyl-O-monosulfonated-6-EC-catechol, and its monohydroxy products in HepG2 cells. nih.govnih.gov The formation of these methylated and sulfonated catechols points to the presence of their precursor ortho-quinones. nih.gov

Furthermore, the discovery of N-acetyl-l-cysteine (NAC)-6-EC-ortho-quinone provides strong evidence for this activation route. nih.govacs.org The NAC conjugate is formed by the reaction of the ortho-quinone with glutathione, followed by metabolic processing to the NAC derivative, indicating the formation of a reactive electrophile. nih.gov Other identified metabolites supporting this pathway include 6-EC-dione and monohydroxy-6-EC-dione. acs.org

Identified Signature Metabolites of the Ortho-Quinone Pathway

| Metabolite | Pathway Indicated | Source |

|---|---|---|

| 6-EC-dione | Ortho-Quinone Pathway | acs.org |

| Monohydroxy-6-EC-dione | Ortho-Quinone Pathway | acs.org |

| O-monosulfonated-6-EC-catechol | Ortho-Quinone Pathway | acs.org |

| O-monomethyl-O-monosulfonated-6-EC-catechol | Ortho-Quinone Pathway | nih.govnih.gov |

| Monohydroxy-O-monomethyl-O-monosulfonated-6-EC-catechol | Ortho-Quinone Pathway | nih.gov |

Evidence suggests that 6-EC can undergo dual metabolic activation, leading to the formation of highly reactive bis-electrophiles. nih.govacs.org These are molecules containing two electrophilic centers within the same structure, which can arise from a combination of the diol-epoxide and ortho-quinone pathways. nih.gov

Three types of bis-electrophiles have been observed:

Mono-diol-epoxide and mono-ortho-quinone: Formed on different terminal rings of the same 6-EC molecule. nih.govnih.gov

Bis-diol-epoxides: Two diol-epoxides on the same molecule. nih.govnih.gov

Bis-ortho-quinones: Two ortho-quinones on the same molecule. nih.govnih.gov

The detection of tetrahydroxy-O-monomethyl-6-EC-catechol isomers provides evidence for the formation of a bis-electrophile containing both a diol-epoxide and an ortho-quinone. nih.gov The formation of such dual-activated species represents a significant toxicological pathway, as they can induce more extensive cellular damage. nih.gov

The metabolic activation of 6-EC is catalyzed by specific enzyme superfamilies. nih.govacs.org Cytochrome P450 (CYP) monooxygenases and aldo-keto reductases (AKRs) are the primary enzymes involved. nih.govacs.org

Cytochrome P450 (CYP) Enzymes: CYPs are crucial in the initial steps of both major metabolic pathways. nih.gov They catalyze the oxidation of the parent PAH, leading to the formation of epoxides (a key step in the diol-epoxide pathway) and phenols, which are precursors to dihydrodiols and catechols. nih.govnih.gov

Aldo-Keto Reductase (AKR) Enzymes: AKRs play a significant role in the ortho-quinone pathway. nih.govacs.org These enzymes catalyze the oxidation of trans-dihydrodiols to form catechols. researchgate.net The catechols are then further oxidized, often by CYPs, to produce semiquinones and subsequently ortho-quinones. nih.gov AKRs are a diverse group of NADPH-dependent oxidoreductases that reduce various aldehydes and ketones, but in this context, they function in an oxidative direction to produce the catechol precursors of the toxic quinones. mdpi.com

The interplay between CYP and AKR enzymes facilitates the complex metabolic activation of 6-EC, leading to the array of observed metabolites. nih.gov Subsequent detoxification steps, such as conjugation by catechol-O-methyltransferase (COMT) and sulfotransferases (SULTs), also occur, leading to the formation of the observed catechol conjugates. researchgate.net

Cellular and Molecular Responses to 6-Ethylchrysene Exposure

Exposure to this compound and its metabolites can trigger various cellular and molecular responses, reflecting the compound's toxic potential. One of the key responses is the induction of oxidative stress, exemplified by lipid peroxidation.

Photoirradiation of this compound with UVA light has been shown to induce lipid peroxidation. mdpi.comresearchgate.net This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids within cell membranes, by reactive oxygen species (ROS). wikipedia.orgscielo.br The generation of ROS, such as singlet oxygen and superoxide, during the photoirradiation of PAHs is a key mechanism driving this effect. mdpi.com

Studies comparing the six isomeric ethylchrysenes found that this compound was among those that induced lipid peroxidation, although its potency was lower compared to isomers with ethyl groups at the C4 or C5 positions. researchgate.net The level of induced lipid peroxidation for a UVA light dose of 21 J/cm² followed the order: 4-ethylchrysene = 5-ethylchrysene (B14647400) > 1-ethylchrysene (B135438) = 2-ethylchrysene > 3-ethylchrysene (B1252540) > this compound. researchgate.net This indicates that the position of the ethyl group on the chrysene (B1668918) structure influences the extent of lipid peroxidation. mdpi.com Lipid peroxidation can lead to cell damage and has been implicated in various pathological processes. mdpi.com

Mechanisms of DNA Damage and Adduct Formation

The metabolic activation of this compound can lead to the formation of reactive intermediates that are capable of binding to DNA, forming DNA adducts. wikipedia.org This process is a critical step in the initiation of carcinogenesis. The formation of DNA adducts can disrupt the normal functioning of DNA, leading to mutations during replication if not repaired. kit.edunih.gov

Two primary pathways have been identified for the metabolic activation of this compound that can result in DNA damage: the diol-epoxide pathway and the ortho-quinone pathway. acs.orgnih.gov

Diol-Epoxide Pathway: This pathway involves the conversion of this compound to trans-dihydrodiols, which are then further metabolized to form diol-epoxides. nih.gov These diol-epoxides are highly reactive electrophiles that can covalently bind to nucleophilic sites on DNA bases, such as guanine (B1146940) and adenine, forming stable DNA adducts. wikipedia.org The formation of 6-EC-tetraol isomers has been identified as a signature of this pathway. nih.govacs.org

Ortho-Quinone Pathway: This pathway leads to the formation of ortho-quinones, which can also react with DNA. acs.orgnih.gov Additionally, ortho-quinones can undergo redox cycling, a process that generates reactive oxygen species (ROS). These ROS can cause oxidative damage to DNA, leading to single- and double-strand breaks and the formation of oxidized DNA bases, such as 8-oxoguanine. kit.edumlsu.ac.in Signature metabolites of this pathway include O-monomethyl-O-monosulfonated-6-EC-catechol and N-acetyl-l-cysteine(NAC)-6-EC-ortho-quinone. nih.govacs.org

Research has also pointed to the possibility of dual metabolic activation, where both a mono-diol-epoxide and a mono-ortho-quinone are formed within the same this compound molecule, potentially leading to more complex DNA damage. nih.govacs.org

Cytotoxicity Studies in Human Cell Models (e.g., HepG2 cells)

The cytotoxicity of this compound has been investigated using human cell models, most notably the human hepatoma (HepG2) cell line. acs.orgnih.gov HepG2 cells are a well-established in vitro model for studying the metabolism and toxicity of xenobiotics in the liver. nih.gov

Studies on HepG2 cells have demonstrated that this compound undergoes metabolic activation, leading to the formation of various metabolites. nih.govnih.gov The identification of metabolites from both the diol-epoxide and ortho-quinone pathways in HepG2 cells suggests that these cells possess the necessary enzymatic machinery, such as cytochrome P450 (CYP) and aldo-keto reductase (AKR) enzymes, to process this compound into reactive intermediates. acs.orgnih.gov

Aryl Hydrocarbon Receptor (AhR)-Mediated Activity and Gene Expression

AhR Agonism and Cyp1a Induction

This compound has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR). snu.ac.kr The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a battery of genes, including several drug-metabolizing enzymes. nih.govmdpi.com

Upon binding to a ligand like this compound, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs). nih.govresearchgate.net This binding initiates the transcription of target genes.

A key target of the AhR signaling pathway is the cytochrome P450 1A (CYP1A) family of enzymes, particularly CYP1A1 and CYP1A2. frontiersin.orgnih.gov The induction of CYP1A enzymes is a well-established biomarker for AhR activation. researchgate.netresearchgate.net Studies have shown that this compound can induce the expression and activity of CYP1A enzymes. snu.ac.krusask.ca This induction is a critical step in the metabolic activation of this compound, as CYP1A enzymes are involved in the initial oxidation steps of both the diol-epoxide and ortho-quinone pathways. acs.org

Structure-Activity Relationships for AhR Activation and Alkyl Group Influence

The ability of a polycyclic aromatic hydrocarbon (PAH) to activate the AhR is influenced by its molecular structure, including the presence and position of alkyl substituents. snu.ac.kr Research into structure-activity relationships (SARs) aims to understand how these structural features affect biological activity.

For chrysenes, the presence and location of an alkyl group can significantly alter their potency as AhR agonists. snu.ac.kr While unsubstituted chrysene can activate the AhR, certain alkylated forms, including this compound, also exhibit this activity. snu.ac.kr

The influence of the alkyl group on AhR activation is complex and not solely dependent on the size of the alkyl group. researchgate.net The position of the substitution on the chrysene ring system plays a critical role. For instance, in silico modeling has predicted a strong binding affinity between this compound and the ligand-binding domain of the AhR. snu.ac.kr However, other studies have shown that while some methylated chrysenes are potent AhR activators, this compound was found to be inactive in a zebrafish developmental toxicity study, highlighting that AhR activation does not always correlate with certain toxic outcomes. researchgate.netnih.gov This suggests that the relationship between AhR activation and subsequent toxicity is nuanced and can be dependent on the specific biological endpoint being measured.

Biomarkers of Human Exposure and Biomonitoring Applications

Detection of Specific Metabolites in Biological Fluids as Exposure Biomarkers

Biomonitoring involves the measurement of a chemical or its metabolites in biological samples (e.g., urine, blood) to assess human exposure. who.int For this compound, the detection of its specific metabolites in biological fluids can serve as a biomarker of exposure. acs.org

The metabolic pathways of this compound have been elucidated in human liver cell models, leading to the identification of potential exposure biomarkers. acs.orgnih.gov Key metabolites that could be used for biomonitoring include:

6-EC-tetraols: These are stable end-products of the diol-epoxide pathway and their presence in urine or plasma would indicate exposure to and metabolic activation of this compound. acs.org

6-EC-catechol conjugates: Metabolites such as O-sulfonated-catechols are formed through the ortho-quinone pathway and subsequent detoxification processes. acs.org These conjugates are often water-soluble and readily excreted, making them suitable for detection in urine. acs.org

The detection of these specific and stable metabolites provides a more integrated measure of exposure from all routes compared to measuring the parent compound alone. researchgate.net The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for the accurate quantification of these biomarkers in human samples. acs.orgnih.gov

Advanced Analytical Methodologies for 6 Ethylchrysene Detection and Characterization in Complex Matrices

State-of-the-Art Chromatographic Techniques

Modern chromatography, coupled with mass spectrometry, provides the foundation for analyzing 6-ethylchrysene. These methods offer the high resolution and sensitivity required to distinguish it from other structurally similar PAHs.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. wikipedia.orgmdpi.com Its high resolving power and the specificity of mass spectrometric detection make it ideal for complex sample matrices. wikipedia.orgdiva-portal.org

GC-MS with Selected Ion Monitoring (SIM): This technique enhances sensitivity by monitoring specific ions characteristic of this compound. A GC/MS method was developed to separate and calibrate PAHs and their alkylated derivatives, including this compound, demonstrating the capability to differentiate between isomers with the same mass number. diva-portal.org

Tandem Mass Spectrometry (GC-MS/MS): By utilizing two stages of mass analysis, GC-MS/MS provides exceptional selectivity and reduces background interference, which is critical when analyzing trace levels of this compound in complex environmental samples.

Comprehensive Two-Dimensional Gas Chromatography-High-Resolution Mass Spectrometry (GC×GC-HRMS): This advanced technique offers superior separation capacity by employing two different chromatographic columns. When coupled with high-resolution mass spectrometry, it allows for the unambiguous identification of individual components in highly complex mixtures, such as crude oil, where numerous isomers of alkylated PAHs are present.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is particularly valuable for analyzing less volatile metabolites of this compound that may not be suitable for GC analysis. ontosight.aiacs.org

LC-MS/MS: This has been effectively used to identify metabolites of this compound in biological systems. For instance, in a study using human hepatoma (HepG2) cells, LC-MS/MS operated in both positive and negative ion modes with an electrospray ionization (ESI) source was used to detect and characterize various metabolites. acs.orgnih.gov The system employed product ion scans (MS2) and further fragmentation (MS3) to elucidate the structures of the metabolites. acs.org

High-Performance Liquid Chromatography with UV-Fluorescence Detection (HPLC-UV-Fluorescence): This method is also employed for the detection of this compound and its metabolites. In the study of this compound metabolism in HepG2 cells, an HPLC system with a photodiode array (PDA) detector and a multi-wavelength fluorescence (FLR) detector was used. acs.orgnih.gov The UV chromatograms and fluorescence chromatograms were compared at different time points to observe the metabolism of this compound. acs.org

Supercritical Fluid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (SFC-ESI-HRMS)

Supercritical fluid chromatography (SFC) presents a "green" alternative to normal-phase HPLC, offering fast and efficient separations. unt.educhromatographytoday.commdpi.com The use of supercritical CO2 as the primary mobile phase reduces the consumption of organic solvents. mdpi.com

SFC-ESI-HRMS: This hyphenated technique combines the high-resolution separation power of SFC with the sensitive and specific detection of HRMS. nih.gov It is particularly advantageous for separating isomers, a common challenge in PAH analysis. nih.gov The lower viscosity and higher diffusivity of supercritical fluids compared to liquid mobile phases can lead to higher chromatographic efficiency and faster analysis times. unt.educhromatographytoday.com While specific applications to this compound are not extensively documented, the principles of SFC suggest its high potential for resolving this compound from its isomers in complex mixtures.

Sample Preparation and Extraction Procedures for Diverse Environmental and Biological Matrices

The accuracy of any analytical method heavily relies on the effectiveness of the sample preparation and extraction procedures. organomation.comresearchgate.net These steps are crucial for isolating this compound from the sample matrix and concentrating it to detectable levels. drawellanalytical.commilestonesrl.com

Optimization for Environmental Samples (e.g., crude oil, sediment, air particulate matter)

Analyzing this compound in environmental samples requires robust extraction and cleanup methods to remove interfering compounds.

Crude Oil: Analysis of alkylated PAHs in crude oil often involves dilution with a suitable solvent followed by cleanup steps like solid-phase extraction (SPE) to separate the aromatic fraction from the aliphatic components.

Sediment and Soil: Extraction from solid matrices typically involves techniques like Soxhlet extraction, pressurized fluid extraction (PFE), or microwave-assisted extraction (MAE). milestonesrl.com These are followed by cleanup procedures, often using silica (B1680970) or alumina (B75360) column chromatography, to isolate the PAH fraction. For example, a developed GC/MS method for soil samples required rinsing all glassware with ethanol, n-hexane, and dichloromethane (B109758) prior to use to avoid contamination. diva-portal.org

Air Particulate Matter: Samples are collected on filters, which are then extracted using solvents in an ultrasonic bath or by PFE. The extracts undergo cleanup similar to that for sediment samples to remove interfering organic matter.

A summary of sample preparation techniques for environmental matrices is presented below.

| Sample Matrix | Extraction Technique | Cleanup Technique |

| Crude Oil | Dilution, Solid-Phase Extraction (SPE) | Column Chromatography |

| Sediment/Soil | Soxhlet, Pressurized Fluid Extraction (PFE), Microwave-Assisted Extraction (MAE) | Silica/Alumina Column Chromatography |

| Air Particulate Matter | Ultrasonic Extraction, PFE | Column Chromatography |

Protocols for Biological Samples (e.g., cell culture media, tissues)

The analysis of this compound and its metabolites in biological samples is essential for toxicological and metabolic studies.

Cell Culture Media: In a study investigating the metabolism of this compound, human HepG2 cells were treated with the compound. acs.org The cell media was collected, acidified with formic acid, and then extracted with ethyl acetate. acs.orgnih.gov The resulting extract was reconstituted in methanol (B129727) for analysis by HPLC-UV-FLR and LC-MS/MS. nih.gov

Tissues: For tissue samples, homogenization is the first step, followed by extraction with an organic solvent. Cleanup procedures, such as SPE, are often necessary to remove lipids and other endogenous components that can interfere with the analysis.

The following table outlines a typical protocol for extracting this compound metabolites from cell culture media.

| Step | Procedure |

| 1. Sample Collection | Collect cell culture media after incubation with this compound. |

| 2. Acidification | Acidify the media with 0.1% formic acid. |

| 3. Extraction | Extract with an organic solvent such as ethyl acetate. |

| 4. Reconstitution | Evaporate the organic solvent and reconstitute the extract in a suitable solvent (e.g., methanol) for chromatographic analysis. |

Development and Validation of Quantitative Analytical Methods

The development of robust quantitative analytical methods is fundamental for obtaining reliable data on the concentration of this compound in environmental and biological samples. These methods, typically based on chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), must undergo rigorous validation to ensure they are fit for purpose. ontosight.aicdc.govscholarsresearchlibrary.com The validation process demonstrates that an analytical procedure is suitable for its intended use by assessing a range of performance characteristics. europa.eueuropa.eu

Method validation establishes the performance characteristics of an analytical procedure, ensuring the data generated is accurate and reliable. For this compound analysis, key validation parameters include sensitivity, selectivity, recovery, and reproducibility. europa.euelementlabsolutions.com

Sensitivity: This refers to the method's ability to detect and quantify low concentrations of the analyte. It is often expressed as the Method Detection Limit (MDL) or Limit of Quantification (LOQ). For PAHs, including alkylated variants, methods using GC-MS have achieved MDLs of less than 1 ng/g in complex samples like lichens. wbea.org For instance, the instrument quantitation limit for this compound has been reported at 2.5 ng/g. wbea.org

Selectivity: Selectivity is the method's ability to accurately measure the analyte of interest, this compound, without interference from other components in the sample matrix, such as isomeric PAHs. elementlabsolutions.comdiva-portal.org The use of mass spectrometry (MS) as a detector provides high selectivity, as it can differentiate compounds based on their mass-to-charge ratio. diva-portal.org In GC-MS analysis, achieving good chromatographic separation is imperative, as many PAH isomers have the same mass and fragmentation patterns. diva-portal.org

Recovery: This parameter, also known as accuracy, measures the amount of analyte that is successfully extracted and measured from the sample matrix. scholarsresearchlibrary.comelementlabsolutions.com It is typically assessed by analyzing spiked samples with a known concentration of the analyte. In a study on the heterogeneous ozonolysis of PAHs, the recovery of this compound from filter samples was determined to be 89%. rsc.org

Reproducibility (Precision): Precision reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.euelementlabsolutions.com It is usually expressed as the relative standard deviation (RSD). For PAH analysis, precision for individual analytes is typically in the range of 10% to 20%. wbea.org One study reported an analytical instrument error of 10% for the analysis of this compound, calculated from the standard deviation of triplicate runs. rsc.org

The table below summarizes key validation parameters for the analysis of this compound and related PAHs from various studies.

| Validation Parameter | Method | Analyte | Result | Reference |

| Sensitivity (LOQ) | GC-MS | This compound | 2.5 ng/g | wbea.org |

| Recovery | GC-MS | This compound | 89% | rsc.org |

| Precision (RSD) | GC-MS | PAHs | 10-20% | wbea.org |

| Precision (Instrument Error) | GC-MS | This compound | 10% | rsc.org |

The characterization of this compound involves its unambiguous identification, often alongside its isomers and related compounds, while quantification determines its concentration in a sample.

Gas chromatography coupled to mass spectrometry (GC-MS) is a well-established and powerful technique for the separation, identification, and quantification of PAHs and their alkylated derivatives. diva-portal.org Methods have been developed to separate and quantify dozens of PAHs and alkylated PAHs, including this compound, in a single analytical run. diva-portal.org To confirm the identity of individual alkylated PAHs like this compound, a GC-MS elution is performed with individual standards to establish their specific retention times. diva-portal.org

In environmental forensics, the quantification of constituent groups, such as different alkylated forms of a parent PAH, is crucial for source apportionment. diva-portal.org For example, the ratio between alkylated PAHs and their parent PAHs can help determine whether a contamination source is petrogenic (rich in alkylated forms) or pyrogenic (dominated by parent PAHs). diva-portal.org A study developing a chemical analysis concept for petroleum and coal-derived substances demonstrated the use of GC-MS to analyze constituent groups, illustrating the retention behavior for C0-C3 chrysenes, which encompasses chrysene (B1668918), methylchrysenes, ethylchrysenes (including this compound), and propylchrysenes. umweltbundesamt.de

Furthermore, advanced analytical techniques are used to characterize the metabolic products of this compound. High-performance liquid chromatography with ultraviolet and fluorescence detection (HPLC-UV-FLR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been used to detect and identify metabolites of this compound in human hepatoma (HepG2) cells, providing insight into its potential metabolic activation pathways. acs.org

| Analytical Technique | Application | Matrix | Key Findings | Reference |

| GC-MS | Quantification and source identification | Contaminated Soil | Developed a method to separate and quantify 49 PAHs and APAHs, including this compound. Used ratios of APAHs/PAHs for source apportionment. | diva-portal.org |

| GC-MS | Quantification of constituent groups | Petroleum/Coal Products | Analyzed C0-C3 chrysene group to characterize complex mixtures. | umweltbundesamt.de |

| HPLC-UV-FLR & LC-MS/MS | Metabolite Characterization | Human Hepatoma (HepG2) Cells | Detected and identified nine metabolites of this compound, indicating rapid metabolism. | acs.org |

Application of Direct Analysis in Real Time–Mass Spectrometry (DART-MS) for Complex Matrix Analysis

Direct Analysis in Real Time–Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. shimadzu.comrsc.org This makes it a powerful tool for the high-throughput screening of complex matrices for contaminants like PAHs. nih.gov

DART works by directing a heated stream of metastable helium gas at the sample surface, which desorbs and ionizes the analytes that are then introduced into the mass spectrometer. shimadzu.com The technique has been successfully applied to the analysis of PAHs, which are readily ionized by DART. shimadzu.com Studies have demonstrated the use of DART-MS for the routine, rapid, and solvent-free analysis of highly insoluble polycyclic aromatic compounds directly from solid samples. rsc.org

In the context of environmental analysis, a DART-MS method was developed for screening both nonpolar and polar PAHs in the particulate matter of smoke from biomass burns and wildfires. nih.gov The method involved creating a five-point calibration curve and assessing precision and recovery by spiking filters with standard solutions. nih.gov While isomers like phenanthrene (B1679779) and anthracene (B1667546) were not fully separated, the method proved promising for high-throughput screening. nih.gov For more detailed analysis and confirmation, DART can be coupled with liquid chromatography (LC-DART-MS), which provides separation prior to ionization and detection, allowing for the confirmation of specific PAH isomers. shimadzu.com

DART-MS has also been employed in novel applications to study the kinetics of gas-surface heterogeneous reactions involving PAHs. acs.orgacs.org This approach allows for the assessment of reaction kinetics and the identification of condensed-phase reaction products, demonstrating the versatility of DART-MS in investigating the environmental chemistry of these compounds. acs.org

| Application | Matrix | Key Advantages | Findings/Methodology | Reference |

| High-Throughput Screening | Particulate Matter (Smoke) | Rapid analysis, minimal sample prep | Developed a screening method for PAHs; evaluated precision and recovery. | nih.gov |

| Rapid Screening & Confirmation | Standard Solutions/Powders | Rapid screening, confirmation capability | Used DART-MS for quick screening and LC-DART-MS for confirmatory analysis of detected PAHs. | shimadzu.com |

| Analysis of Insoluble Compounds | Solid Samples | Solvent-free, no pre-treatment | Demonstrated high-throughput analysis of highly insoluble polycyclic aromatic compounds. | rsc.org |

| Study of Reaction Kinetics | Surface-Deposited PAHs | In-situ analysis, product identification | Investigated the kinetics of ozone reactions with surface-bound PAHs. | acs.orgacs.org |

Computational Chemistry and Molecular Modeling Studies of 6 Ethylchrysene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules. These calculations provide insights into molecular geometry, stability, and the distribution of electrons, which collectively determine the molecule's reactivity. For a molecule like 6-ethylchrysene, understanding its electronic properties is key to predicting its metabolic fate.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For a flexible molecule containing an ethyl group, like this compound, rotation around single bonds can lead to various conformations. The most stable conformation, or the global minimum on the potential energy surface, corresponds to the most likely shape of the molecule under normal conditions.

Computational methods are used to predict these geometries by optimizing the molecular structure to find the lowest energy arrangement. This involves calculating the potential energy for different rotational angles of the ethyl group relative to the rigid chrysene (B1668918) backbone. The analysis identifies the most stable staggered conformations, where repulsive forces are minimized, and the least stable eclipsed conformations, which are higher in energy due to torsional strain. For polycyclic aromatic hydrocarbons (PAHs), the planarity of the ring system is a defining feature, but the orientation of alkyl substituents introduces conformational possibilities that can influence interactions with biological receptors.

The way electrons are distributed within a molecule is critical to its chemical reactivity. Quantum chemical calculations can map the electron density and generate a molecular electrostatic potential (MEP) map. The MEP visually indicates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), highlighting likely sites for metabolic attack.

Reactivity indices derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated to predict reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests the molecule is more reactive. For this compound, these calculations can predict which parts of the aromatic system are most susceptible to oxidation by enzymes like cytochrome P450. Studies on the metabolism of this compound have identified metabolites resulting from the ortho-quinone pathway, which involves enzymatic oxidation. Computational models can support these experimental findings by showing that the specific regions of the molecule where oxidation occurs are electronically favored for such reactions.

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the identification and characterization of molecules and their metabolites.

NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method is a common approach used with DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. These predicted spectra can be compared with experimental data to confirm the structure of a compound.

UV-vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-vis) of molecules. This method calculates the energies of vertical electronic transitions and their corresponding oscillator strengths, which determine the position and intensity of absorption peaks. This is particularly useful for identifying chromophores, such as the extensive conjugated π-system in this compound. Experimental analysis of this compound and its metabolites often utilizes HPLC with UV-fluorescence detection, and predicted spectra can help in the identification of metabolic products.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physical properties, respectively. These models use calculated molecular descriptors to predict the behavior of chemicals, providing a rapid and cost-effective screening method.

Many of the toxic effects of PAHs are mediated through their binding to the Aryl Hydrocarbon Receptor (AhR). QSAR models are frequently developed to predict the AhR binding affinity of various compounds.

A computational molecular docking model was used to investigate the AhR activation potencies of 17 PAHs, including this compound. Docking simulations place the ligand (this compound) into the ligand-binding domain of a homology model of the rat AhR to predict the binding pose and estimate the free energy of binding. A lower binding energy suggests a higher binding affinity. In this study, this compound was found to have a high predicted affinity for the AhR.

Table 1: Predicted binding affinity of this compound to the rat Aryl Hydrocarbon Receptor (AhR) based on molecular docking simulations. Data sourced from a study on PAHs and their alkylated analogues.

The results indicated that this compound had the lowest predicted free energy of binding among the 17 PAHs tested, suggesting it has a greater binding affinity. A significant negative correlation was observed between the binding distance and the relative potency for AhR activation, further supporting the utility of such in silico models for predicting toxicity.

QSPR models are developed to predict the environmental fate of chemicals by correlating their structure with properties like reaction rates and partitioning behavior. For PAHs, their low water solubility means they tend to adsorb to particles and sediment in aquatic environments.

Table 2: Environmental fate related parameter for this compound. The log(K_POM) is a key parameter used in QSPR models to predict environmental partitioning.

Table of Compounds Mentioned

Development of Predictive Models for Toxicity and Bioconcentration

Computational modeling has become an essential tool for predicting the toxicological and environmental fate of chemical compounds, offering a cost-effective and ethical alternative to traditional animal testing. nih.gov For polycyclic aromatic hydrocarbons (PAHs) like this compound, Quantitative Structure-Activity Relationship (QSAR) models are paramount in forecasting their potential for toxicity and bioconcentration. nih.gov These in silico methods are crucial for screening the vast number of chemicals humans are exposed to and for prioritizing those that pose the greatest risk. nih.gov

Predictive models for toxicity leverage various machine learning and deep learning algorithms, including support vector machines, random forest, and deep neural networks, to establish a relationship between a molecule's structure and its toxic effects. nih.gov For PAHs, QSAR models have been developed to predict a range of toxic endpoints related to carcinogenesis, such as those measured by the ethoxyresorufin O-deethylase (EROD) assay and the Salmonella/microsome assay. nih.gov These models often rely on a combination of molecular descriptors, including:

Topological descriptors : Quantify molecular shape and branching.

Electronic descriptors : Describe the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a particularly useful parameter for predicting the photoinduced toxicity of PAHs. tandfonline.com

Spatial and shape descriptors : Detail the three-dimensional arrangement of the molecule. nih.gov

Table 1: Predictive Models for PAH Toxicity

| Model Type | Predicted Endpoint | Key Molecular Descriptors Used | Reference |

|---|---|---|---|

| QSAR/QSTR | Carcinogenesis-related effects (EROD, Ames test) | Shape-electronic, spatial, information content, topological | nih.gov |

| QSAR | Photoinduced toxicity | HOMO-LUMO energy gap, molecular electronic structure | tandfonline.comresearchgate.net |

| Chemometric QSAR (GA-MLR) | Acute oral toxicity (LD50) | Electrotopological state, van der Waals surface area, molecular volume | nih.gov |

| Machine Learning (GBRT, Stacking) | Acute oral toxicity (pLD50) | Polar hydrogen count, atom size, branching, polarizability | acs.org |

For bioconcentration, which describes the accumulation of a chemical in an organism from the surrounding water, predictive models often focus on the bioconcentration factor (BCF). The BCF is strongly correlated with the octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity. researchgate.netplos.org For PAHs, higher hydrophobicity generally leads to greater bioconcentration. Computational models for BCF prediction in fish have been developed using methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), which utilize molecular descriptors to estimate BCF values. mdpi.com These models are vital for assessing the environmental persistence and food chain contamination potential of substances like this compound. researchgate.neteuropa.eu

Mechanistic Insights from Computational Simulations

Elucidation of Reaction Pathway Energetics and Kinetics

Computational simulations provide powerful insights into the mechanisms of chemical reactions, allowing for the exploration of reaction pathways and the calculation of their energetic profiles. This is particularly valuable for understanding the metabolic activation of PAHs, a process required to exert their carcinogenic effects. acs.org For this compound, metabolic activation is believed to proceed through several routes, including the diol-epoxide and ortho-quinone pathways. acs.orgnih.gov